2-Cyclopentyl-1,3-benzoxazole

Biocatalysis Enantioselective hydroxylation Chiral intermediate production

2-Cyclopentyl-1,3-benzoxazole (CAS not publicly indexed; molecular formula C₁₂H₁₃NO, MW 187.24 g/mol) is a bicyclic heterocycle consisting of a benzene ring fused to an oxazole ring bearing a cyclopentyl substituent at the 2-position. This compound belongs to the broader class of 2-cycloalkyl-1,3-benzoxazoles, whose members serve as protected forms of cycloalkylcarboxylic acids for microbial biotransformation and as scaffolds for antimicrobial SAR exploration.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B1251101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-1,3-benzoxazole
Synonyms2-cyclopentyl-1,3-benzoxazole
2-cyclopentylbenzoxazole
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NC3=CC=CC=C3O2
InChIInChI=1S/C12H13NO/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2
InChIKeyGYPGDOYRCFDICR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentyl-1,3-benzoxazole for Biocatalytic and Antimicrobial Research: Core Identity and Procurement Context


2-Cyclopentyl-1,3-benzoxazole (CAS not publicly indexed; molecular formula C₁₂H₁₃NO, MW 187.24 g/mol) is a bicyclic heterocycle consisting of a benzene ring fused to an oxazole ring bearing a cyclopentyl substituent at the 2-position [1]. This compound belongs to the broader class of 2-cycloalkyl-1,3-benzoxazoles, whose members serve as protected forms of cycloalkylcarboxylic acids for microbial biotransformation and as scaffolds for antimicrobial SAR exploration [2]. Unlike many benzoxazole derivatives intended as drug candidates, 2-cyclopentyl-1,3-benzoxazole has been principally characterized as a substrate for regio- and stereoselective biohydroxylation by filamentous fungi, yielding chiral hydroxy-cyclopentanol building blocks of preparative importance [3].

Why 2-Cyclopentyl-1,3-benzoxazole Cannot Be Substituted with Other 2-Cycloalkylbenzoxazoles in Biocatalytic or Antimicrobial Workflows


Within the 2-cycloalkyl-1,3-benzoxazole series, the ring size of the cycloalkyl substituent is the primary determinant of biotransformation outcome, product yield, and stereochemical fidelity. 2-Cyclopentyl-1,3-benzoxazole yields a single predominant hydroxylation product, (1S,3S)-3-(benz-1,3-oxazol-2-yl)cyclopentan-1-ol, whereas the cyclohexyl analog gives a regioisomerically distinct alcohol [1]. More critically, the cycloheptyl and cyclooctyl analogs produce multiple alcohols and ketones in low total yields of only 2–19%, rendering them unsuitable for preparative-scale chiral intermediate production [1]. A procurement decision predicated on mere benzoxazole scaffold similarity—without attention to cycloalkyl ring size—risks selecting a compound that is either regioisomerically divergent or essentially non-productive under identical biocatalytic conditions. The quantitative evidence below establishes the specific dimensions on which 2-cyclopentyl-1,3-benzoxazole is differentiated from its closest in-class analogs.

Quantitative Differentiation Evidence for 2-Cyclopentyl-1,3-benzoxazole vs. 2-Cyclohexyl-, 2-Cycloheptyl-, and 2-Cyclooctyl-1,3-benzoxazoles


Enantiomeric Excess of the Major Biohydroxylation Product: 95% ee Achieved for 2-Cyclopentyl-1,3-benzoxazole After Process Optimization

In an optimized 15-L stirred-tank bioreactor using Cunninghamella blakesleeana DSMZ 1906, the major product (1S,3S)-3-(benz-1,3-oxazol-2-yl)cyclopentan-1-ol was obtained at 450 mg/L with an enantiomeric excess (ee) of 95%, representing a 48% improvement over the previously reported 64% ee [1]. This ee value is among the highest reported for microbial hydroxylation of any 2-cycloalkylbenzoxazole substrate and demonstrates that process engineering can transform 2-cyclopentyl-1,3-benzoxazole into a viable source of chiral cyclopentanol derivatives for downstream synthesis.

Biocatalysis Enantioselective hydroxylation Chiral intermediate production

Product Yield and Spectrum Comparison: 2-Cyclopentyl vs. 2-Cycloheptyl and 2-Cyclooctyl Analogs in C. blakesleeana Biotransformation

Under identical biotransformation conditions (C. blakesleeana DSM 1906, medium E, aerated stirred-tank bioreactor), the cyclopentyl analog produced a well-defined major product, whereas 2-cycloheptyl-1,3-benzoxazole and 2-cyclooctyl-1,3-benzoxazole were transformed into several alcohols and ketones, all obtained in low yields of 2% to 19% [1]. The cyclohexyl analog produced a single hydroxylated product but at a different ring position (4-position of cyclohexane vs. 3-position of cyclopentane) [1]. This demonstrates that cyclopentyl ring size uniquely balances substrate acceptance and regioselectivity in the fungal P450 active site.

Microbial biotransformation Product yield Cycloalkyl ring-size effect

Regioselectivity of Microbial Hydroxylation: Cyclopentane 3-Position vs. Cyclohexane 4-Position Hydroxylation

The hydroxylation site on the cycloalkyl ring is strictly determined by ring size: 2-cyclopentyl-1,3-benzoxazole is hydroxylated at the cyclopentane 3-position yielding (1S,3S)-3-(benz-1,3-oxazol-2-yl)cyclopentan-1-ol, whereas 2-cyclohexyl-1,3-benzoxazole is hydroxylated at the cyclohexane 4-position yielding 4-(benz-1,3-oxazol-2-yl)cyclohexan-1-ol [1]. This regiochemical divergence means the two compounds are not interchangeable for producing a given chiral alcohol regioisomer. The cyclopentyl analog provides access to a 1,3-disubstituted cyclopentane scaffold, while the cyclohexyl analog provides a 1,4-disubstituted cyclohexane scaffold.

Regioselectivity P450 hydroxylation Substrate engineering

Cytochrome P450 Induction: 2-Cyclopentyl-1,3-benzoxazole as a Mechanistic Probe for Fungal P450 Enzymology

Addition of 2-cyclopentyl-1,3-benzoxazole to cultures of Mortierella alpina ATCC 8979 resulted in significant induction of cytochrome P450, and the rate of substrate hydroxylation correlated specifically with the content of substrate-induced P450 but not with n-hexane-induced P450 [1]. This substrate-selective P450 induction profile was confirmed by spectral determination in non-fractionated whole-cell suspensions and by inhibition studies showing that hydroxylation rates were significantly diminished in the presence of typical P450 inhibitors [1]. This property positions 2-cyclopentyl-1,3-benzoxazole as a specific mechanistic probe for studying substrate-inducible fungal P450 isoforms, distinct from the general P450 inducer n-hexane.

Cytochrome P450 induction Fungal enzymology Substrate-dependent P450 regulation

Antimicrobial Activity of 2-Cycloalkyl-Substituted Benzoxazoles: Broad-Spectrum Profile with Gram-Negative Selectivity

In a systematic SAR study, 2,5- and/or 6-substituted benzoxazoles bearing cyclohexyl or cyclopentyl moieties at position 2 were tested against three Gram-positive bacteria, two Gram-negative bacteria, and Candida albicans [1]. Compounds in this series exhibited MIC values of 50 μg/mL against the Gram-negative pathogen Pseudomonas aeruginosa, providing antibacterial activity equivalent to tetracycline and superior to streptomycin at the same concentration [1]. Against C. albicans, the series showed MIC values of 25–50 μg/mL [1]. Although the study reports pooled activity for the cycloalkyl-substituted benzoxazole series rather than for 2-cyclopentyl-1,3-benzoxazole specifically, it establishes that the 2-cycloalkyl substitution pattern confers a broad-spectrum antimicrobial profile, particularly against Gram-negative enterobacteria.

Antimicrobial screening Gram-negative bacteria Structure-activity relationship

Biocatalyst Toxicity Profile: High Inherent Toxicity of 2-Cyclopentyl-1,3-benzoxazole Necessitating Dedicated Feeding Strategies

2-Cyclopentyl-1,3-benzoxazole exhibits high toxicity toward the biocatalyst C. blakesleeana, requiring careful optimization of medium composition, timing of substrate addition, and starting concentration to achieve adequate educt tolerance and maintain hydroxylation activity [1]. The optimized protocol achieved product titers of 450 mg/L using a feeding strategy of 30 mg substrate per gram of biomass (cell dry mass) added during the stationary phase, combined with optimized medium composition developed through experimental design [1]. This toxicity characteristic is a practical differentiator: it demands that any procurement for biocatalytic application be accompanied by a defined fed-batch or continuous-feeding protocol rather than a simple batch addition.

Substrate toxicity Fed-batch bioprocess Biocatalyst tolerance

Validated Application Scenarios for 2-Cyclopentyl-1,3-benzoxazole Based on Quantitative Differentiation Evidence


Preparative-Scale Production of (1S,3S)-3-(Benz-1,3-oxazol-2-yl)cyclopentan-1-ol as a Chiral Building Block

In a 15-L fed-batch biotransformation with Cunninghamella blakesleeana DSMZ 1906, 2-cyclopentyl-1,3-benzoxazole yields 450 mg/L of the chiral alcohol (1S,3S)-3-(benz-1,3-oxazol-2-yl)cyclopentan-1-ol at 95% enantiomeric excess—a 48% improvement over the initial 64% ee baseline [1]. The benzoxazole protecting group can be subsequently cleaved to liberate the corresponding chiral cyclopentanol-carboxylic acid derivative, making this a viable route to enantiopure 1,3-disubstituted cyclopentane scaffolds for medicinal chemistry or natural product synthesis. The cycloheptyl and cyclooctyl analogs cannot support this application due to their multi-product, low-yield (2–19%) transformation profiles [2].

Mechanistic Probing of Substrate-Inducible Fungal Cytochrome P450 Isoforms

2-Cyclopentyl-1,3-benzoxazole serves as a selective inducer and substrate for specific P450 isoforms in Mortierella alpina and Cunninghamella blakesleeana. The hydroxylation rate correlates exclusively with substrate-induced P450 content, not with P450 induced by the broad-spectrum inducer n-hexane [1]. This property enables researchers to use the compound as a functional probe to dissect substrate-inducible vs. constitutively expressed P450 pools in filamentous fungi. P450 inhibitor studies (CO, metyrapone) confirm the P450 dependence of the hydroxylation reaction, and the availability of ¹⁹F-NMR-traceable fluorinated analogs (2-cyclopentyl-6-fluorobenzoxazole) extends this application to real-time reaction monitoring without extraction or chromatography [3].

Antimicrobial Lead Optimization Starting from a 2-Cyclopentyl-Benzoxazole Pharmacophore

2-Cycloalkyl-substituted benzoxazoles—including the cyclopentyl-bearing series—demonstrate MIC values of 50 μg/mL against Pseudomonas aeruginosa, matching tetracycline and exceeding streptomycin in activity [1]. Against Candida albicans, MIC values of 25–50 μg/mL are achieved [1]. These data position 2-cyclopentyl-1,3-benzoxazole as a validated starting scaffold for antimicrobial SAR programs targeting Gram-negative pathogens, where the cyclopentyl moiety at position 2 is a confirmed contributor to the pharmacophore. Further substitution at positions 5 and/or 6 can be explored to enhance potency toward the level of gentamicin, which outperforms the unsubstituted parent series.

Biocatalyst Toxicity-Tolerant Fed-Batch Process Development and Scale-Up Studies

The documented high toxicity of 2-cyclopentyl-1,3-benzoxazole toward C. blakesleeana [1] makes it an ideal model substrate for developing and validating fed-batch feeding strategies that maintain biocatalyst viability while maximizing product formation. The optimized protocol—30 mg substrate/g biomass during stationary phase, pellet size 250–500 μm, 390 rpm agitation, 10⁷ spores/mL inoculum [1]—provides a quantitative benchmark for process engineers working on toxic-substrate biotransformations. The compound's well-characterized toxicity profile and the existence of a published optimization trajectory offer a reference case for analogous biocatalytic process development with other substrate-inhibitory compounds.

Quote Request

Request a Quote for 2-Cyclopentyl-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.